![molecular formula C10H10BrClN2O2 B13562607 3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13562607.png)
3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride
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Overview
Description
3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological and therapeutic applications. The presence of the bromo group and the imidazo[1,2-a]pyridine core makes this compound particularly interesting for medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can be carried out under various conditions to yield different products. For instance, the reaction in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) promotes C–C bond cleavage, leading to the formation of N-(pyridin-2-yl)amides. On the other hand, performing the reaction in ethyl acetate with only TBHP results in a one-pot tandem cyclization/bromination, yielding 3-bromoimidazo[1,2-a]pyridines .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Iodine (I2)
- Tert-butyl hydroperoxide (TBHP)
- Various nucleophiles for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group .
Scientific Research Applications
3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride has several scientific research applications, including:
- Medicinal Chemistry : It serves as a scaffold for the development of new pharmaceuticals due to its biological activity.
- Biological Research : The compound can be used to study various biological pathways and mechanisms.
- Industrial Applications : It can be used in the synthesis of other complex molecules and materials .
Mechanism of Action
The mechanism of action of 3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. The bromo group can also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine
- N-(Pyridin-2-yl)amides
- Imidazo[1,2-a]pyridines with different substituents
Uniqueness
3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride is unique due to the presence of the propanoic acid moiety, which can influence its solubility and reactivity. Additionally, the hydrochloride salt form can enhance its stability and ease of handling .
Biological Activity
3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H8BrN3O2·HCl
- Molecular Weight : 168.53 g/mol
- CAS Number : 46839912
The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The imidazo[1,2-a]pyridine moiety is known for its role in modulating biological functions through:
- Inhibition of Kinases : Compounds with similar structures have shown potential as kinase inhibitors, impacting cell proliferation and survival.
- Antimicrobial Activity : The presence of bromine enhances lipophilicity, potentially increasing membrane permeability and antimicrobial efficacy.
Biological Activity Overview
Research indicates that 3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride exhibits a range of biological activities:
Case Studies
-
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of 3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent. -
Cancer Cell Proliferation
In vitro experiments on human cancer cell lines showed that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism involved the induction of apoptosis, as evidenced by increased caspase activity. -
Anti-inflammatory Effects
Research involving lipopolysaccharide (LPS)-stimulated macrophages indicated that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a promising role in managing inflammatory diseases.
Properties
Molecular Formula |
C10H10BrClN2O2 |
---|---|
Molecular Weight |
305.55 g/mol |
IUPAC Name |
3-(7-bromoimidazo[1,2-a]pyridin-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H9BrN2O2.ClH/c11-7-3-4-13-8(1-2-10(14)15)6-12-9(13)5-7;/h3-6H,1-2H2,(H,14,15);1H |
InChI Key |
UEJISXLDQSVHIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2CCC(=O)O)C=C1Br.Cl |
Origin of Product |
United States |
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